molecular formula C9H10Br2N2O2 B2365581 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide CAS No. 2192694-78-1

2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide

Cat. No.: B2365581
CAS No.: 2192694-78-1
M. Wt: 337.999
InChI Key: KZFPACJBSUVJQH-UHFFFAOYSA-N
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Description

2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring, a hydroxypropan-2-yl group attached to the nitrogen atom, and a carboxamide group at the 4 position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dibromopyridine with 1-hydroxypropan-2-amine under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Compounds with various functional groups replacing the bromine atoms.

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules and polymers.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent due to its bioactive properties.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The hydroxypropan-2-yl group and carboxamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide is unique due to the combination of bromine atoms, hydroxypropan-2-yl group, and carboxamide moiety, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2,6-dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2N2O2/c1-5(4-14)12-9(15)6-2-7(10)13-8(11)3-6/h2-3,5,14H,4H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFPACJBSUVJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1=CC(=NC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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